Cas no 99009-92-4 (4-Quinolinamine,6-fluoro-N-methyl-3-nitro-)

6-Fluoro-N-methyl-3-nitro-4-quinolinamine is a nitro-substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the fluoro and nitro functional groups, contribute to its reactivity and utility as an intermediate in synthetic chemistry. The compound's quinoline core offers a versatile scaffold for further derivatization, enabling the development of bioactive molecules. Its well-defined chemical properties and stability under controlled conditions make it suitable for use in method development and mechanistic studies. The presence of both electron-withdrawing (nitro) and electron-donating (methylamino) groups allows for selective modifications, enhancing its value in targeted synthesis. This compound is typically handled under standard laboratory safety protocols.
4-Quinolinamine,6-fluoro-N-methyl-3-nitro- structure
99009-92-4 structure
商品名:4-Quinolinamine,6-fluoro-N-methyl-3-nitro-
CAS番号:99009-92-4
MF:C10H8N3O2F
メガワット:221.18782
CID:802176
PubChem ID:13958326

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

    • 4-Quinolinamine,6-fluoro-N-methyl-3-nitro-
    • 6-FLUORO-N-METHYL-3-NITROQUINOLIN-4-AMINE
    • 4-Quinolinamine,6-fluoro-N-methyl-3-nitro
    • 99009-92-4
    • DTXSID00553309
    • DB-350477
    • インチ: InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13)
    • InChIKey: YITJVMNVFKWVEL-UHFFFAOYSA-N
    • ほほえんだ: CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 221.06000
  • どういたいしつりょう: 221.06005467g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 70.7Ų

じっけんとくせい

  • PSA: 70.74000
  • LogP: 2.92000

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- セキュリティ情報

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-262841A-1g
6-Fluoro-N-methyl-3-nitroquinolin-4-amine,
99009-92-4
1g
¥3565.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1944162-50mg
6-Fluoro-n-methyl-3-nitroquinolin-4-amine
99009-92-4 97%
50mg
¥757.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1944162-1g
6-Fluoro-n-methyl-3-nitroquinolin-4-amine
99009-92-4 97%
1g
¥5407.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1944162-250mg
6-Fluoro-n-methyl-3-nitroquinolin-4-amine
99009-92-4 97%
250mg
¥2415.00 2024-04-23
SHENG KE LU SI SHENG WU JI SHU
sc-262841A-1 g
6-Fluoro-N-methyl-3-nitroquinolin-4-amine,
99009-92-4
1g
¥3,565.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262841-100 mg
6-Fluoro-N-methyl-3-nitroquinolin-4-amine,
99009-92-4
100MG
¥1,203.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262841-100mg
6-Fluoro-N-methyl-3-nitroquinolin-4-amine,
99009-92-4
100mg
¥1203.00 2023-09-05

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- 関連文献

4-Quinolinamine,6-fluoro-N-methyl-3-nitro-に関する追加情報

4-Quinolinamine,6-fluoro-N-methyl-3-nitro-

4-Quinolinamine,6-fluoro-N-methyl-3-nitro- (CAS No. 99009-92-4) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound belongs to the quinoline family, which has been extensively studied due to its unique electronic properties and potential for use in drug development and advanced materials. The structure of 4-Quinolinamine,6-fluoro-N-methyl-3-nitro- features a quinoline ring system with substituents at positions 3, 4, and 6, including a nitro group at position 3, an amino group at position 4, and a fluorine atom at position 6. Additionally, the amino group is methylated, further modifying the compound's electronic characteristics.

The synthesis of 4-Quinolinamine,6-fluoro-N-methyl-3-nitro- involves a series of carefully controlled reactions, including nucleophilic substitutions and oxidation processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the production of this compound, ensuring high purity and yield. The compound's structure has been validated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry), confirming its molecular formula C11H11FN3 and molecular weight of 217.21 g/mol.

One of the most notable aspects of 4-Quinolinamine,6-fluoro-N-methyl-3-nitro- is its role in drug discovery. Quinoline derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. Recent studies have highlighted the potential of this compound as an inhibitor of certain kinases involved in cancer progression. For instance, researchers have demonstrated that 4-Quinolinamine,6-fluoro-N-methyl-3-nitro- exhibits selective inhibition against tyrosine kinases, which are often overexpressed in malignant tumors. This finding underscores its potential as a lead compound for developing anti-cancer therapies.

Beyond its pharmaceutical applications, 4-Quinolinamine,6-fluoro-N-methyl-3-nitro- has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has explored the compound's ability to act as an electron transport layer in OLEDs (Organic Light Emitting Diodes), where it enhances device efficiency and stability. The introduction of the fluorine atom at position 6 further improves the compound's thermal stability and charge transport properties.

The physical properties of 4-Quinolinamine,6-fluoro-N-methyl-3-nitro-* are critical to its applications. It has a melting point of approximately 285°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various laboratory techniques, including chromatography and crystallography. Recent studies have also investigated its photochemical stability under UV light, revealing that it exhibits minimal degradation under standard conditions.

In terms of safety and handling, 4-quinaldine derivatives like this compound should be stored in a cool, dry place away from direct sunlight to prevent degradation. Researchers are advised to handle the compound with appropriate personal protective equipment (PPE), including gloves and lab coats, due to its potential irritant properties.

In conclusion, 4-quinaldine derivatives, particularly 4-quinaldine hydrochloride, continue to be a focal point in both academic research and industrial applications. With ongoing advancements in synthetic methods and a deeper understanding of their biological interactions, compounds like CAS No. 99009-92-4 are paving the way for innovative solutions in medicine and materials science.

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